ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,3S,5S)-2-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced .
Scientific Research Applications
Ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but differs in the presence of an oxygen atom instead of a nitrogen atom.
Ethyl (1R,5S,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate: Another similar compound with a different arrangement of functional groups and stereochemistry.
These comparisons highlight the unique structural features and potential applications of this compound, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-5-3-6(5)9-7/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m0/s1 |
InChI Key |
IYUHWHWDNFNLTR-ACZMJKKPSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2C[C@@H]2N1 |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.